molecular formula C17H13FN2O2S B14949611 (5E)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one

(5E)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one

Cat. No.: B14949611
M. Wt: 328.4 g/mol
InChI Key: AHJRFTDPQUSOPR-NTEUORMPSA-N
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Description

(5E)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a fluorobenzyl group, a benzylidene moiety, and a thioxoimidazolidinone core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one typically involves the condensation of 2-fluorobenzyl alcohol with benzaldehyde derivatives under basic conditions to form the intermediate benzylidene compound. This intermediate is then reacted with thiosemicarbazide in the presence of an acid catalyst to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thioxoimidazolidinone derivatives.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

(5E)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. Additionally, its interaction with cellular pathways involved in cancer cell proliferation could explain its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one
  • (5E)-5-{2-[(2-bromobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one
  • (5E)-5-{2-[(2-methylbenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one

Uniqueness

(5E)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H13FN2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

(5E)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H13FN2O2S/c18-13-7-3-1-6-12(13)10-22-15-8-4-2-5-11(15)9-14-16(21)20-17(23)19-14/h1-9H,10H2,(H2,19,20,21,23)/b14-9+

InChI Key

AHJRFTDPQUSOPR-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C/3\C(=O)NC(=S)N3)F

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=C3C(=O)NC(=S)N3)F

Origin of Product

United States

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